

Technical Guide: N-Lactoyl-Leucine in Fermented Foods - Analysis, Biosynthesis, and Applications

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Compound Focus: N-Lactoyl-Leucine

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Introduction and Fundamental Properties

N-Lactoyl-Leucine (Lac-Leu) is an N-lactoyl-amino acid (Lac-AA), a class of metabolites formed through the enzymatic conjugation of (S)-lactate to an amino acid via a peptide bond [1]. Specifically, Lac-Leu represents the covalent adduct between lactic acid and the essential branched-chain amino acid L-leucine. This pseudodipeptide belongs to the broader category of N-acyl- α -amino acids and has garnered significant scientific interest due to its unique physicochemical properties and biological activities [2]. Historically, Lac-AA were first identified in fermented food products, with early reports documenting their presence in Parmigiano-Reggiano cheese and various fermented meat products [3] [1]. These compounds were initially characterized as taste-active components that contribute to the characteristic flavor profiles of fermented foods [3].

The discovery of Lac-AA in mammalian systems has expanded research interest beyond food science into metabolism and physiology. In 2015, Jansen et al. demonstrated that Lac-AA are ubiquitous metabolites in mammals, originating from CNDP2-mediated reverse proteolysis of lactate and amino acids [3] [1]. This finding challenged the long-held belief that reverse proteolysis is negligible in vivo and opened new avenues of investigation into the physiological roles of these metabolites. Lac-Leu specifically has gained attention for its enhanced solubility properties compared to its parent amino acid, making it particularly valuable for

biotechnological applications where solubility limitations present challenges [3]. The compound demonstrates remarkable stability under various conditions, though it can be cleaved intracellularly by enzymatic machinery to release bioavailable leucine [3].

Natural Occurrence in Fermented Foods

Food Sources and Formation

N-Lactoyl-Leucine occurs naturally in a variety of fermented food products, where it forms through the metabolic activities of lactic acid bacteria (LAB) and other microorganisms involved in fermentation processes. The presence of Lac-Leu and related Lac-AA has been extensively documented in traditional fermented foods across different cultures and regions. These compounds are particularly abundant in protein-rich fermented foods where LAB have access to both lactic acid (as a fermentation product) and free amino acids (from protein breakdown) [3] [1]. The formation of Lac-Leu in these products is primarily mediated by the enzymatic activity of lactoyl transferase present in various **Lactobacillus** species, which catalyzes the conjugation of lactate and leucine [3] [1].

Table 1: Fermented Foods Containing **N-Lactoyl-Leucine**

Food Category	Specific Examples	Key Microorganisms	Relative Abundance
Cheeses	Parmigiano-Reggiano, Other Aged Cheeses	<i>Lactobacillus</i> spp.	High [3] [2]
Fermented Soy Products	Soy Sauce, Fermented Soy Paste	<i>Lactobacillus</i> spp., Yeasts	Moderate to High [3] [1]
Fermented Meats	Dry-cured Ham, Fermented Sausages	<i>Lactobacillus</i> spp.	Moderate [3]
Fermented Vegetables	Kimchi, Sauerkraut, Preserved Pickles	<i>Lactobacillus</i> spp.	Variable [4] [2]

Food Category	Specific Examples	Key Microorganisms	Relative Abundance
Fermented Dairy	Yogurt, Kefir	<i>Lactobacillus</i> spp., <i>Streptococcus</i> spp.	Low to Moderate [4] [5]

The concentration of Lac-Leu in fermented foods varies considerably depending on multiple factors, including the specific fermentation conditions, ripening duration, microbial composition, and initial substrate composition. In cheese, particularly long-ripened varieties like Parmigiano-Reggiano, Lac-Leu accumulates progressively during the ripening process as proteolysis increases the availability of free leucine while lactic acid bacteria remain metabolically active [3] [2]. Similarly, in fermented soy products such as soy sauce, Lac-Leu forms during extended fermentation periods and contributes to the characteristic umami and flavor-enhancing properties of these products [1] [2]. The table below summarizes quantitative data available for Lac-AA levels in biological and food systems.

Table 2: Quantitative Data for N-Lactoyl-Amino Acids

Analysis Parameter	N-Lactoyl-Leucine	N-Lactoyl-Phenylalanine (Lac-Phe)	Other Lac-AA
Solubility in Water	>500 g/kg (sodium salt) [3]	Not fully quantified	Similar enhancement for Lac-Ile [3]
Linear Range in LC-MS	10-400 pmol on column [3]	Not specified	Comparable for Lac-Ile [3]
Human Plasma Levels	Not specifically quantified	Increased after exercise [1] [6]	Strong correlation among Lac-AA family [1]
Stability in Feed	Stable at pH 7.0 [3]	Extreme GI stability in vitro [1]	Varies by specific Lac-AA

Factors Influencing Formation

The formation of **N-Lactoyl-Leucine** in fermented foods is influenced by several key factors:

- **Microbial ecology:** Specific strains of *Lactobacillus* possess varying capabilities for Lac-AA synthesis [3] [1].
- **Fermentation duration:** Extended ripening or fermentation periods allow for greater accumulation [3] [2].
- **Substrate availability:** The presence of sufficient free leucine and lactate is essential [3].
- **Environmental conditions:** pH, temperature, and water activity affect both microbial activity and enzymatic efficiency [7].

Analytical Methods and Experimental Protocols

Quantification via Liquid Chromatography-Mass Spectrometry (LC-MS)

Accurate quantification of N-Lactoyl-Leucine in complex matrices such as fermented food extracts or biological samples requires highly specific and sensitive analytical methods. Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as the gold standard technique for this purpose, offering the necessary selectivity and sensitivity to detect Lac-Leu at physiologically relevant concentrations [3]. The following protocol outlines a validated method for Lac-Leu quantification based on current literature:

Sample Preparation Protocol:

- **Extraction:** Homogenize fermented food samples (1 g) with 5 mL of extraction solvent (methanol:water, 80:20 v/v) containing internal standards (e.g., stable isotope-labeled Lac-Leu if available).
- **Protein Precipitation:** Centrifuge at $14,000 \times g$ for 15 minutes at 4°C to remove precipitated proteins and particulate matter.
- **Clean-up:** Transfer supernatant to a new tube and evaporate under nitrogen stream at 40°C . Reconstitute dried extract in 200 μL of 20 mM ammonium formate with 0.1% formic acid.
- **Filtration:** Pass reconstituted samples through 0.2 μm centrifugal filters prior to LC-MS analysis.

LC-MS Analysis Parameters [3]:

- **Column:** Xselect HSS T3 (2.1 \times 150 mm, 3.5 μm) or equivalent reversed-phase column
- **Temperature:** 40°C
- **Mobile Phase A:** 20 mM ammonium formate with 0.1% formic acid in water
- **Mobile Phase B:** Methanol
- **Gradient Program:**

- 0-2 min: 0.1% B (isocratic)
- 2-4 min: 0.1% to 20% B (linear gradient)
- 4-6 min: 20% to 30% B (linear gradient)
- 6-8 min: 30% to 80% B (linear gradient)
- 8-10 min: 80% B (isocratic)
- 10-12 min: Return to initial conditions and re-equilibrate
- **Flow Rate:** 300 $\mu\text{L}/\text{min}$
- **Injection Volume:** 5-10 μL
- **Mass Spectrometer:** Electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM)
- **Linear Range:** 10-400 pmol on column [3]

Solubility Testing Protocol

The exceptional solubility of **N-Lactoyl-Leucine** sodium salt represents one of its most valuable characteristics for biotechnological applications. The following protocol details the method for determining maximum solubility in aqueous solutions and complex media [3]:

- **Saturated Solution Preparation:** Prepare a saturated solution of **N-Lactoyl-Leucine** sodium salt in purified water or cell culture medium by adding excess compound and agitating continuously for 24 hours at the target temperature (e.g., 25°C, 37°C).
- **Sedimentation:** Allow undissolved material to settle or separate by centrifugation at $3,000 \times g$ for 10 minutes.
- **Supernatant Collection:** Carefully transfer the supernatant to a new vessel without disturbing the sediment.
- **Solvent Evaporation:** Precisely measure a known volume of supernatant and evaporate the aqueous solvent using infrared evaporation (120°C for 120 minutes) or lyophilization.
- **Mass Determination:** Weigh the residual mass to determine the concentration of dissolved compound.
- **Calculation:** Express solubility as grams of compound per kilogram of solvent.

Using this method, researchers have demonstrated that **N-Lactoyl-Leucine** sodium salt exhibits solubility exceeding 500 g/kg in water, substantially higher than the solubility of canonical leucine, particularly at physiological pH [3].

Cell Culture Bioavailability Assessment

To evaluate the bioavailability of **N-Lactoyl-Leucine** as a nutrient source in bioprocessing applications, the following experimental approach can be employed using Chinese hamster ovary (CHO) cells or other relevant cell lines [3]:

- **Base Medium Preparation:** Prepare a leucine-free cell culture medium formulation according to standard protocols.
- **Experimental Conditions:**
 - Positive control: Medium supplemented with canonical L-leucine at standard concentration
 - Experimental group: Medium supplemented with equimolar **N-Lactoyl-Leucine**
 - Negative control: Leucine-deficient medium
- **Cell Culture:** Seed CHO cells at appropriate density (e.g., 2×10^5 cells/mL) in each medium condition.
- **Monitoring:** Assess cell density, viability (via trypan blue exclusion), and metabolic status daily.
- **Product Analysis:** For antibody-producing cells, quantify recombinant protein titer and quality attributes (aggregation, glycosylation patterns).
- **Mechanistic Studies:** To confirm intracellular cleavage, analyze cell lysates for the presence of canonical leucine and monitor degradation products.

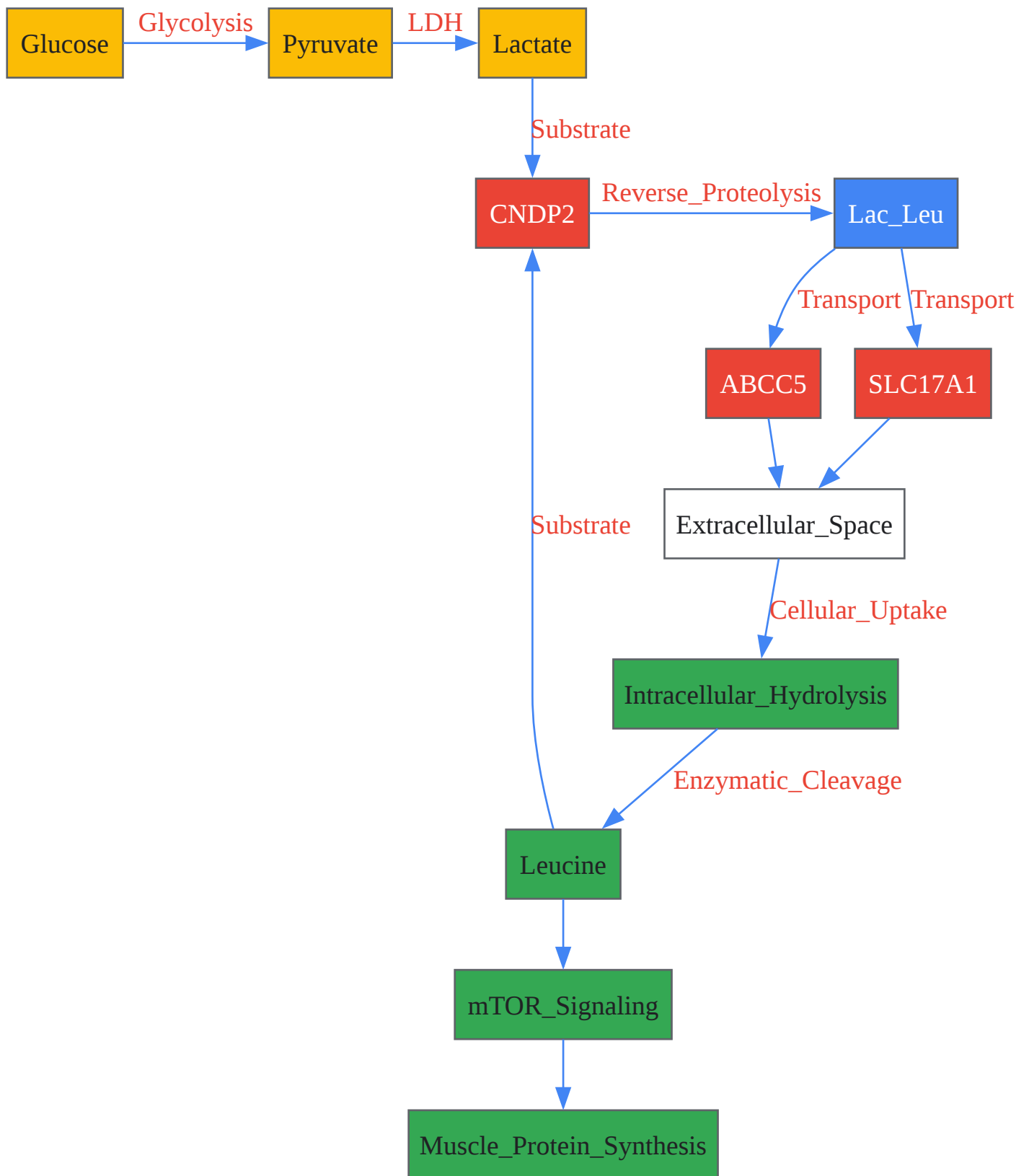
This protocol has demonstrated that **N-Lactoyl-Leucine** effectively supports cell growth and recombinant protein production comparable to canonical leucine, confirming its bioavailability through intracellular cleavage [3].

Biosynthesis Pathways

Enzymatic Formation via CNDP2

The primary biosynthetic route for **N-Lactoyl-Leucine** formation involves a **reverse proteolysis** reaction catalyzed by the enzyme **cytosolic nonspecific dipeptidase 2 (CNDP2)**. This enzymatic mechanism was first elucidated by Jansen et al. in 2015, demonstrating that CNDP2, previously characterized as a dipeptidase, can also function in reverse to conjugate lactate with amino acids [3] [1]. The reaction follows a ping-pong bi-bi mechanism where the enzyme first forms a lactoyl-enzyme intermediate before transferring the lactoyl group to the acceptor amino acid [1]. This pathway operates in both mammalian systems and microorganisms, suggesting evolutionary conservation across biological kingdoms.

The following diagram illustrates the biosynthesis and metabolic pathway of **N-Lactoyl-Leucine**:



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The diagram above illustrates the complete metabolic pathway of **N-Lactoyl-Leucine** from biosynthesis to functional outcomes, highlighting key enzymatic steps and transport mechanisms.

Microbial Production in Fermented Foods

In fermented foods, **lactic acid bacteria** (LAB) serve as the primary producers of **N-Lactoyl-Leucine** through similar enzymatic mechanisms. Various *Lactobacillus* species possess lactoyl transferase activity that catalyzes the formation of Lac-Leu from free leucine and lactate [3] [1]. The capacity for Lac-AA production varies among microbial strains, with certain species demonstrating particularly high efficiency. This microbial synthesis pathway contributes significantly to the flavor development and sensory characteristics of fermented foods [2]. Additionally, some yeast species, including carboxypeptidase Y from *Saccharomyces cerevisiae*, have also been shown to produce Lac-AA, suggesting multiple evolutionary origins for this biochemical capability [1].

Applications and Functional Significance

Bioprocessing and Biotechnology

The **enhanced solubility** of **N-Lactoyl-Leucine** presents significant advantages for biotechnological applications, particularly in the development of highly concentrated cell culture media for industrial production of therapeutic proteins. Traditional cell culture media face limitations due to the low solubility of several essential amino acids, including leucine and isoleucine, especially at physiological pH [3]. By replacing canonical leucine with **N-Lactoyl-Leucine**, researchers have achieved nutrient concentrations exceeding 230 g/L while maintaining clear solutions, compared to the precipitation observed with traditional formulations [3]. This advancement supports next-generation fed-batch bioprocesses for monoclonal antibodies, fusion proteins, and other recombinant therapeutics.

In practical applications, CHO cells cultivated in media containing **N-Lactoyl-Leucine** demonstrate normal growth characteristics and recombinant protein production comparable to traditional formulations [3]. The intracellular cleavage of **N-Lactoyl-Leucine** provides a steady supply of bioavailable leucine while maintaining higher initial solubility in concentrated feeds. This approach has been validated across multiple

CHO cell lines producing different therapeutic proteins, confirming its broad applicability in biomanufacturing [3]. Additionally, the degradation of **N-Lactoyl-Leucine** occurs intracellularly without accumulating significant byproducts that might affect final product quality, making it suitable for regulated biopharmaceutical production environments.

Flavor Science and Food Applications

In fermented foods, **N-Lactoyl-Leucine** functions as a **taste-active metabolite** that contributes to sensory characteristics. Research has identified Lac-AA as flavor enhancers that impart umami characteristics and mouthfeel in various fermented products [3] [2]. Specifically, **N-Lactoyl-Leucine** has been described as contributing to the distinctive flavor profiles of fermented foods such as soy sauce and aged cheeses [2]. The compound's ability to enhance savory notes and overall flavor complexity makes it a molecule of interest for the development of natural flavoring agents and taste modulators in food product development.

Health and Metabolic Research

While research specifically on **N-Lactoyl-Leucine**'s health effects is limited, studies on related N-lactoyl-amino acids suggest potential metabolic roles. The most extensively studied member of this class, N-Lactoyl-Phenylalanine (Lac-Phe), has been identified as an exercise-inducible metabolite that suppresses feeding and obesity in animal models [1] [2]. Lac-AA have been detected as biomarkers in various metabolic conditions, with recent research indicating elevated levels in individuals with poor exercise response [6]. These findings suggest that **N-Lactoyl-Leucine** may have unexplored physiological functions beyond its role as a nutrient source.

Conclusion and Future Research Directions

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